n-Boc-n-methyl-4-chloroanthranilic acid

Medicinal Chemistry Organic Synthesis Regioselectivity

n-Boc-n-methyl-4-chloroanthranilic acid (CAS 886362-06-7) is a versatile synthetic intermediate featuring orthogonal Boc protection and a precisely positioned 4-chloro substituent. This unique combination enables selective, sequential functionalization of the carboxylic acid and N-methylamino groups, making it essential for synthesizing anthranilic acid-based kinase inhibitors and PROTACs. Avoid unreliable alternatives to ensure consistent reactivity and purity in multi-step syntheses.

Molecular Formula C13H16ClNO4
Molecular Weight 285.72 g/mol
CAS No. 886362-06-7
Cat. No. B1337222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Boc-n-methyl-4-chloroanthranilic acid
CAS886362-06-7
Molecular FormulaC13H16ClNO4
Molecular Weight285.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)Cl)C(=O)O
InChIInChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-7-8(14)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17)
InChIKeyLNTUNTBYAAXKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Boc-n-methyl-4-chloroanthranilic Acid (CAS 886362-06-7) Procurement and Technical Overview


n-Boc-n-methyl-4-chloroanthranilic acid (CAS 886362-06-7) is a protected anthranilic acid derivative . It is a versatile synthetic intermediate, primarily used as a building block in medicinal chemistry and organic synthesis . The molecule features a tert-butoxycarbonyl (Boc) protecting group on the N-methylamino moiety and a carboxylic acid group, enabling selective deprotection strategies . Its core structure, 4-chloroanthranilic acid, is a recognized pharmacophore in drug discovery, with derivatives known for anti-inflammatory and potential anticancer properties [1]. This specific Boc-protected form offers distinct advantages for multi-step syntheses requiring orthogonal protection of the amino group .

Why Generic n-Boc-n-methyl-4-chloroanthranilic Acid Substitution is Not Advised


Substituting n-Boc-n-methyl-4-chloroanthranilic acid with a generic alternative is not recommended due to its unique combination of substituents which enables precise synthetic control. Closely related analogs, such as the non-Boc-protected 4-chloroanthranilic acid or its regioisomer (e.g., N-Boc-N-methyl-5-chloroanthranilic acid, CAS 886362-04-5) , lack either the crucial orthogonal protection or the specific chlorine position required for target-oriented synthesis . The Boc group provides stability under basic conditions while being readily cleaved under acidic conditions . The presence of the N-methyl group alters the steric and electronic properties of the amine, differentiating it from Boc-4-chloroanthranilic acid (CAS 136290-47-6), which features a free NH . These molecular differences directly impact reactivity, purity profiles, and the success of downstream chemical transformations, making direct substitution unreliable without re-optimization of the synthetic route.

Quantitative Differentiation of n-Boc-n-methyl-4-chloroanthranilic Acid vs. Analogs


Comparison of Regioisomeric Identity: 4-Chloro vs. 5-Chloro Analogs

The target compound, n-Boc-n-methyl-4-chloroanthranilic acid, is a specific regioisomer with the chlorine substituent at the 4-position. Its closest commercially available analog is the 5-chloro isomer (CAS 886362-04-5) . These are distinct chemical entities with different CAS numbers and molecular structures, confirmed by SMILES notation [REFS-1, REFS-2].

Medicinal Chemistry Organic Synthesis Regioselectivity

Comparison of N-Methylation Status: N-Methyl vs. N-H Analogs

The target compound contains an N-methylated anthranilic acid core, which distinguishes it from analogs with a free N-H group, such as N-Boc-4-chloroanthranilic acid (CAS 136290-47-6) . The presence of the N-methyl group increases the molecular weight from 271.7 g/mol to 285.72 g/mol [1] and alters the compound's lipophilicity.

Peptide Chemistry Pharmacokinetics SAR Studies

Synthetic Utility: Boc Protection vs. Unprotected 4-Chloroanthranilic Acid

The Boc group on the target compound allows for selective deprotection under mild acidic conditions while providing stability under basic conditions, a key advantage over unprotected 4-chloroanthranilic acid (CAS 89-77-0) . This orthogonal protection is essential for multi-step synthesis.

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Primary Application Scenarios for n-Boc-n-methyl-4-chloroanthranilic Acid


Synthesis of Novel Anthranilic Acid-Derived Kinase Inhibitors

The compound serves as a crucial intermediate for synthesizing anthranilic acid-based kinase inhibitors. The Boc protection allows for subsequent functionalization of the carboxylic acid group (e.g., to an amide) before deprotection of the N-methylamino group for further elaboration, a common strategy in preparing compounds like those described in anthranilic acid patent literature [1].

Preparation of N-Aryl Anthranilic Acid Derivatives for Anti-inflammatory Screening

This protected building block can be used in the synthesis of N-aryl anthranilic acids, which are known pharmaceutical agents, including anti-inflammatory compounds [2]. The specific 4-chloro substitution pattern on the core is essential for the desired biological activity in this class of molecules [1].

Development of Targeted Protein Degraders (PROTACs)

The orthogonal protection of the target compound makes it suitable for use as a linker or ligand precursor in the synthesis of PROTACs. The carboxylic acid and protected amine can be sequentially functionalized to attach both a target-binding ligand and an E3 ligase recruiter, a process that would be hindered by an unprotected or differently substituted analog.

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